molecular formula C21H14ClN3O5 B11538408 4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11538408
M. Wt: 423.8 g/mol
InChI Key: PELCXKFPFHHXOR-YDZHTSKRSA-N
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Description

4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.

    Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to form the formamido group.

    Imino group formation: The formamido intermediate undergoes a reaction with an appropriate reagent to introduce the imino group.

    Final coupling reaction: The imino intermediate is then coupled with 2-chlorobenzoic acid or its derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The formamido and imino groups may also play a role in binding to molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE: Similar structure but with a bromine atom instead of chlorine.

    4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 4-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chlorobenzoate group, in particular, may offer unique substitution reactions not possible with other halogenated derivatives.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

[4-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H14ClN3O5/c22-18-7-3-1-5-16(18)21(27)30-15-11-9-14(10-12-15)13-23-24-20(26)17-6-2-4-8-19(17)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI Key

PELCXKFPFHHXOR-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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